1-Vinyl-1-cyclodecanol
Description
1-Vinyl-1-cyclodecanol (CAS 94325-83-4) is a monocyclic alcohol with a ten-membered cyclodecane ring substituted by a hydroxyl (-OH) and a vinyl (-CH₂CH₂) group on the same carbon atom. Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.30 g/mol . However, critical physicochemical data such as melting point, boiling point, and solubility remain unreported in available literature .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-ethenylcyclodecan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h2,13H,1,3-11H2 |
InChI Key |
IZUAYBMCJPTUJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCCCCCC1)O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Chemistry
- Synthesis of Macrocyclic Compounds :
-
Reactivity Studies :
- 1-Vinyl-1-cyclodecanol has been studied for its reactivity under different conditions, providing insights into its potential as a building block for more complex organic molecules. Its ability to undergo rearrangement reactions under mild conditions makes it an attractive candidate for synthetic routes in organic synthesis .
Pharmaceutical Applications
-
Anticancer Research :
- Recent studies have indicated that derivatives of cyclodecanol compounds exhibit anticancer properties. For instance, certain analogs have shown efficacy against various cancer cell lines, including those for leukemia and breast cancer. This highlights the potential of 1-vinyl-1-cyclodecanol derivatives in developing new anticancer agents .
- Drug Development :
Materials Science Applications
- Polymer Chemistry :
- Odor Control Technologies :
Case Study 1: Anticancer Activity
A study investigating the anticancer activity of cyclodecanol derivatives found that specific modifications to the 1-vinyl-1-cyclodecanol structure enhanced its efficacy against cancer cell lines such as COLO-205 (colon cancer). The research demonstrated significant selectivity and potency, suggesting further exploration into its use as a therapeutic agent .
Case Study 2: Polymer Synthesis
Research on the polymerization of 1-vinyl-1-cyclodecanol revealed its potential as a monomer that can lead to high-performance materials. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers, indicating promising applications in industrial settings .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-vinyl-1-cyclodecanol and analogous compounds:
Key Observations :
- Ring Size: 1-Vinyl-1-cyclodecanol’s ten-membered ring places it between smaller analogs like 1-vinylcyclohexanol (6-membered) and larger systems like 1-phenylcyclododecanol (12-membered). Larger rings may exhibit increased conformational flexibility but reduced strain .
- Substituent Effects: The vinyl group (-CH₂CH₂) in 1-vinyl-1-cyclodecanol contrasts with the phenyl group in 1-phenylcyclododecanol (electron-withdrawing aromatic system) and the ethynyl group (-C≡CH) in 1-ethynyl-1-cyclohexanol (higher reactivity due to sp-hybridization) .
- Molecular Weight: The molecular weight increases with ring size and substituent complexity (e.g., 1-phenylcyclododecanol at 260.41 g/mol vs. 1-vinyl-1-cyclodecanol at 182.30 g/mol) .
Reactivity and Functional Group Analysis
- Hydroxyl Group: All compounds feature a hydroxyl group, enabling participation in esterification, oxidation, or hydrogen-bonding interactions. Steric hindrance from larger rings (e.g., cyclodecanol vs. cyclopentanol) may slow reaction kinetics .
- Unsaturated Substituents: The vinyl group in 1-vinyl-1-cyclodecanol and 1-vinylcyclohexanol allows for electrophilic addition reactions (e.g., bromination) or polymerization . The ethynyl group in 1-ethynyl-1-cyclohexanol exhibits higher reactivity due to the triple bond’s electron deficiency, enabling click chemistry (e.g., azide-alkyne cycloaddition) .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-Vinyl-1-cyclodecanol, and how can their efficiency be systematically compared?
- Methodological Answer : The synthesis of 1-vinyl-1-cyclodecanol typically involves cyclopropane functionalization strategies, such as alkynylcyclopropane derivatization or vinylidenecyclopropane intermediates. Key steps include ring-opening reactions and stereochemical control . To compare efficiency, researchers should:
- Design experiments varying catalysts (e.g., transition metals), solvents, and temperatures.
- Use ANOVA to analyze yield differences across conditions, ensuring variables like reaction time are controlled .
- Apply systematic review principles (e.g., Cochrane criteria) to aggregate data from heterogeneous studies, addressing biases in literature-reported yields .
Q. Which spectroscopic techniques are most robust for characterizing 1-Vinyl-1-cyclodecanol’s structural and stereochemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming vinyl and cyclodecanol moieties. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Infrared (IR) spectroscopy identifies hydroxyl and vinyl C-H stretches . For stereochemical analysis:
- Controlled experiments should compare computed (DFT) vs. experimental spectra to resolve ambiguities.
- Use error analysis frameworks (e.g., NIST guidelines) to quantify instrumental uncertainties and validate reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for 1-Vinyl-1-cyclodecanol across different solvents?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A mixed-design ANOVA is recommended to:
- Test interactions between solvent type (categorical) and temperature (continuous) on stability metrics .
- Incorporate scoping reviews (Arksey & O’Malley framework) to map methodological inconsistencies in prior studies, such as calibration protocols or impurity thresholds .
- Replicate experiments under standardized conditions (e.g., ASTM guidelines) with controlled humidity and oxygen levels .
Q. What computational strategies are optimal for modeling 1-Vinyl-1-cyclodecanol’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts reaction pathways and transition states. To validate models:
- Compare computational results with kinetic data (e.g., Arrhenius plots) from controlled lab experiments.
- Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant) affecting accuracy.
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions aligning with gaps in catalytic cyclopropane chemistry .
Q. How should researchers design a longitudinal study to assess 1-Vinyl-1-cyclodecanol’s degradation under varying environmental conditions?
- Methodological Answer :
- Variables : Temperature (continuous), light exposure (categorical: UV vs. visible), and pH (continuous).
- Sampling : Use a factorial design to test all variable combinations, with triplicate measurements to quantify variance .
- Data Analysis : Apply Cox proportional hazards models to predict degradation rates, supplemented by HPLC-MS for metabolite identification .
- Ethical Compliance : Ensure anonymization of raw data and adherence to institutional review protocols for hazardous material handling .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are suitable for analyzing non-linear relationships in 1-Vinyl-1-cyclodecanol’s structure-activity data?
- Methodological Answer :
- Non-parametric tests (e.g., Spearman’s rank correlation) assess monotonic relationships without assuming linearity.
- Machine learning (e.g., Random Forest regression) identifies hidden interactions between substituents and activity.
- Power analysis (G*Power software) pre-determines sample sizes to avoid Type II errors in small datasets .
Q. How can systematic reviews address reproducibility challenges in 1-Vinyl-1-cyclodecanol research?
- Methodological Answer :
- Follow PRISMA guidelines for literature screening, emphasizing studies with detailed supplementary materials (e.g., NMR spectra, raw chromatograms) .
- Use risk-of-bias tools (e.g., ROBIS) to exclude studies lacking control groups or randomization.
- Conduct meta-regression to quantify the impact of lab-specific factors (e.g., glovebox purity) on reported outcomes .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
